1H-Indole-3-carboxylic acid, 1-methylbutyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, 1-methylbutyl ester is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is an ester formed from 1H-indole-3-carboxylic acid and 1-methylbutanol.
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 1-methylbutyl ester typically involves esterification reactions. One common method is the Fischer esterification, where 1H-indole-3-carboxylic acid reacts with 1-methylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in industrial settings are often chosen for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 1-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 1-methylbutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives act as agonists or antagonists of neurotransmitter receptors, influencing neurological functions . The exact mechanism of action depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 1-methylbutyl ester can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 1-methylbutyl group.
1H-Indole-3-carboxylic acid, methyl ester: Another similar compound with a methyl group as the ester.
1H-Indole-3-carboxylic acid, 1-methylpropyl ester: This compound has a 1-methylpropyl group, which may influence its solubility and reactivity compared to the 1-methylbutyl ester.
The uniqueness of this compound lies in its specific ester group, which can affect its physical properties, reactivity, and biological activity compared to other indole esters .
Properties
CAS No. |
61698-97-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
pentan-2-yl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-3-6-10(2)17-14(16)12-9-15-13-8-5-4-7-11(12)13/h4-5,7-10,15H,3,6H2,1-2H3 |
InChI Key |
IBHVDUBDOIONPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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